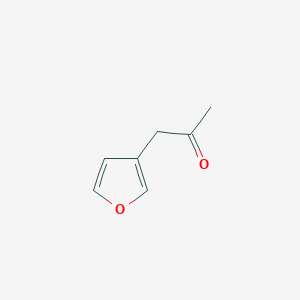

1-(Furan-3-yl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

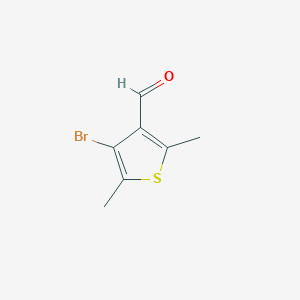

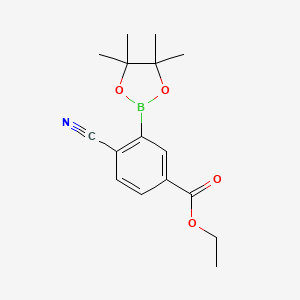

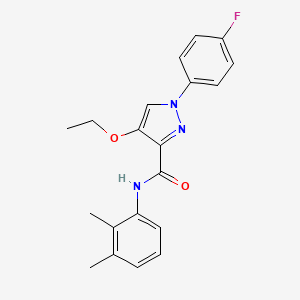

1-(Furan-3-yl)propan-2-one is a chemical compound with the molecular formula C7H8O2 . It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Furan and its derivatives are important building blocks in organic chemistry and are found in various natural sources . A method for the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran has been developed . Another study reported the synthesis of (S)-1-(furan-2-yl)propan-1-ol from the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one .Molecular Structure Analysis

The molecular structure of 1-(Furan-3-yl)propan-2-one can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the structural and vibrational properties of the compound.Chemical Reactions Analysis

The chemical reactions involving 1-(Furan-3-yl)propan-2-one can be quite complex. For example, under certain conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation . Another study reported the hydroarylation of the furan side chain carbon–carbon double bond in 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones .Physical And Chemical Properties Analysis

1-(Furan-3-yl)propan-2-one is a liquid at room temperature . Its molecular weight is 124.14 . More detailed physical and chemical properties such as solubility, boiling point, and melting point can be determined through further analysis .Wissenschaftliche Forschungsanwendungen

Production of Pyranone

“1-(Furan-3-yl)propan-2-one” can be used in the production of pyranone . Pyranone is a key compound used in the synthesis of various other compounds, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Green Chemistry

The compound can be synthesized using green chemistry methods . For instance, the asymmetric bioreduction of “1-(Furan-3-yl)propan-2-one” can be performed using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage . This method is environmentally friendly and efficient, with a conversion rate of over 99% .

Drug Precursor

“1-(Furan-3-yl)propan-2-one” serves as a precursor for the production of various drugs . It can be used in the synthesis of (S)-1-(furan-2-yl)propan-1-ol, a compound that has applications in the production of pharmaceutical medicines and natural products .

Antibacterial Activity

Furan derivatives, including “1-(Furan-3-yl)propan-2-one”, have been found to exhibit antibacterial activity . They can be used in the development of new antimicrobial compounds to treat multi-resistant illnesses .

Synthesis of Sugar Analogues

As mentioned earlier, “1-(Furan-3-yl)propan-2-one” can be used in the production of pyranone, which in turn can be used in the synthesis of sugar analogues . Sugar analogues have various applications in medicinal chemistry, including the development of antiviral drugs.

Synthesis of Antibiotics

Pyranone, which can be produced from “1-(Furan-3-yl)propan-2-one”, can also be used in the synthesis of antibiotics . This makes “1-(Furan-3-yl)propan-2-one” a valuable compound in the fight against bacterial infections.

Synthesis of Tirantamycines

Tirantamycines are a group of antibiotics that can be synthesized from pyranone . Therefore, “1-(Furan-3-yl)propan-2-one” plays a crucial role in the production of these antibiotics.

Synthesis of Anticancer Drugs

Finally, “1-(Furan-3-yl)propan-2-one” can be used in the synthesis of anticancer drugs . This is due to its ability to produce pyranone, which is a key compound in the development of various anticancer drugs .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(furan-3-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQMBBILQNXYNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=COC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2817679.png)

![Morpholin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817680.png)

![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2817684.png)

![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)

![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)